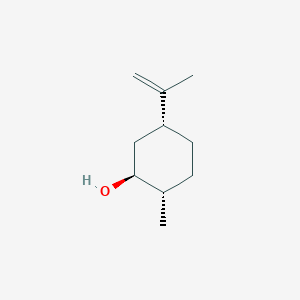
TETRAPOLYPHOSPHATE HEXAAMMONIUM)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrapolyphosphate hexaammonium, with the chemical formula (NH4)6P4O13, is a polyphosphate compound that consists of four phosphate units linked together. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrapolyphosphate hexaammonium can be synthesized through the reaction of ammonium phosphate with polyphosphoric acid. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the tetrapolyphosphate chain.
Industrial Production Methods
In industrial settings, tetrapolyphosphate hexaammonium is produced by reacting ammonium phosphate with polyphosphoric acid in large-scale reactors. The reaction mixture is then cooled and crystallized to obtain the desired product. The purity of the compound is often enhanced through recrystallization and other purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tetrapolyphosphate hexaammonium undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, breaking down into smaller phosphate units.
Complexation: It can form complexes with metal ions, which is useful in various industrial applications.
Condensation: The compound can undergo condensation reactions to form longer polyphosphate chains.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions, often accelerated by acidic or basic conditions.
Complexation: Metal ions such as calcium, magnesium, and iron are common reagents used in complexation reactions.
Condensation: High temperatures and the presence of catalysts can facilitate condensation reactions.
Major Products Formed
Hydrolysis: Produces smaller phosphate units such as orthophosphate and pyrophosphate.
Complexation: Forms metal-polyphosphate complexes.
Condensation: Results in the formation of longer polyphosphate chains.
Scientific Research Applications
Tetrapolyphosphate hexaammonium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a complexing agent for metal ions.
Biology: Employed in studies involving phosphate metabolism and as a source of phosphate in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical formulations.
Industry: Utilized in water treatment processes, detergents, and as a dispersing agent in various industrial applications.
Mechanism of Action
The mechanism of action of tetrapolyphosphate hexaammonium involves its ability to interact with metal ions and other molecules through complexation and hydrolysis. The compound can sequester metal ions, preventing them from participating in unwanted chemical reactions. Additionally, its hydrolysis products can serve as sources of phosphate for various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Sodium hexametaphosphate
- Sodium tripolyphosphate
- Trisodium trimetaphosphate
Comparison
Tetrapolyphosphate hexaammonium is unique due to its specific ammonium-based structure, which imparts different solubility and reactivity properties compared to sodium-based polyphosphates. Its ability to form stable complexes with metal ions makes it particularly useful in applications where metal ion sequestration is required.
Properties
CAS No. |
16751-28-3 |
|---|---|
Molecular Formula |
C24H24N2O4 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



